2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole
Description
2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted at positions 2, 4, and 5. Key structural attributes include:
- Position 2: Chloro group (–Cl), an electron-withdrawing substituent.
- Position 4: Trifluoromethyl (–CF₃), a strongly electron-withdrawing and lipophilic group.
- Position 5: 4-Methylbenzoyl (–COC₆H₄CH₃), an aromatic acyl group contributing steric bulk and hydrophobicity.
Below, we compare its structural and functional properties with related thiazole derivatives.
Properties
Molecular Formula |
C12H7ClF3NOS |
|---|---|
Molecular Weight |
305.70 g/mol |
IUPAC Name |
[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C12H7ClF3NOS/c1-6-2-4-7(5-3-6)8(18)9-10(12(14,15)16)17-11(13)19-9/h2-5H,1H3 |
InChI Key |
DIFQCSLENZDLKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of robust catalysts and controlled reaction environments to facilitate efficient production. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Substituent Position and Electronic Effects
2-Chloro vs. 2-Amino Substituents
- Analog: 5-Acyl-2-amino-1,3-thiazoles (e.g., from ) feature an electron-donating –NH₂ group at position 2. This substitution reduces ring electrophilicity, contrasting with the chloro group’s electron-withdrawing effect. Such differences may impact biological activity; for example, amino groups often facilitate hydrogen bonding, while chloro groups enhance stability .
Trifluoromethyl Group Placement
- Analog : Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate () places –CF₃ at position 5. This positional difference may affect molecular planarity and interactions; in the analog, the –CF₃ and phenyl groups are nearly coplanar, whereas the target compound’s 4-methylbenzoyl group introduces a perpendicular orientation .
Acyl Group Variations at Position 5
- Target Compound : The 4-methylbenzoyl group at position 5 provides a hydrophobic aromatic moiety, enhancing lipophilicity and membrane permeability.
- Analogs: 5-Acyl-2-amino-1,3-thiazoles () feature simpler acyl groups (e.g., acetyl) at position 5. Compounds in (e.g., 9a–e) incorporate acetamide-linked aryl groups. While these share aromaticity, the amide linker introduces hydrogen-bonding capacity absent in the target compound’s benzoyl group .
Halogenated Aryl Substituents
- Target Compound : The 4-methylbenzoyl group lacks halogens, differing from fluorophenyl or chlorophenyl analogs.
- Analogs :
- Compounds 4 and 5 in and feature 4-chlorophenyl and 4-fluorophenyl substituents. Fluorine’s electronegativity enhances dipole interactions, while chlorine’s polarizability may improve π-stacking. The target compound’s methyl group instead offers steric hindrance without electronic effects .
- SABA1 (), a sulfonamidobenzamide, shares a benzamide core but lacks the thiazole ring, highlighting the importance of heterocyclic scaffolds in modulating activity .
Data Tables
Table 1: Substituent Comparison of Thiazole Derivatives
Biological Activity
2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of thiazoles known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of 2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole is . Its structure features a thiazole ring substituted with a chloro group and a trifluoromethyl group, which are critical for its biological activity.
Anticancer Properties
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 15 | Apoptosis induction |
| Compound B | HT-29 (Colon) | 10 | Cell cycle arrest |
| 2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole | A549 (Lung) | TBD | TBD |
Anti-inflammatory Activity
Thiazoles are also recognized for their anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Study:
In a study involving animal models of inflammation, thiazole derivatives demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The administration of 2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole resulted in decreased paw edema in rats induced with carrageenan.
Antimicrobial Activity
The antimicrobial potential of thiazoles has been explored extensively. Research indicates that similar compounds exhibit activity against a range of pathogens including bacteria and fungi.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 μg/mL |
| Compound D | S. aureus | 16 μg/mL |
| 2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole | Candida albicans | TBD |
The mechanisms underlying the biological activities of thiazole derivatives typically involve:
- Inhibition of Enzymatic Activity: Many thiazoles act by inhibiting key enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways: These compounds can interfere with signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
